5-Chloro-2,3-dimethoxyisonicotinaldehyde

Description

Structural Identification and Nomenclature

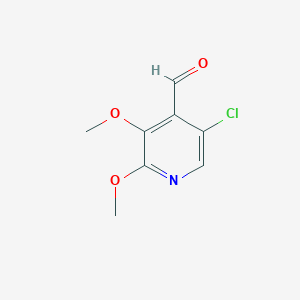

This compound represents a highly functionalized pyridine derivative characterized by multiple substituents that significantly influence its chemical behavior. The compound possesses the molecular formula C8H8ClNO3 with a molecular weight of 201.61 grams per mole, establishing it as a medium-sized heterocyclic molecule within the pyridinecarboxaldehyde family. The Chemical Abstracts Service has assigned this compound the registry number 1305324-66-6, providing a unique identifier that distinguishes it from related structural analogs.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as isonicotinaldehyde, which refers to pyridine-4-carboxaldehyde. The positional descriptors indicate the specific locations of substituents: the chloro group occupies position 5, while two methoxy groups are positioned at carbons 2 and 3 of the pyridine ring. Alternative nomenclature includes "5-chloro-2,3-dimethoxypyridine-4-carbaldehyde" and "4-Pyridinecarboxaldehyde, 5-chloro-2,3-dimethoxy-", both of which emphasize the pyridine core structure and the aldehyde functionality.

The structural complexity of this compound is evident in its substitution pattern, which creates a unique electronic environment around the pyridine nitrogen and the aldehyde carbon. The presence of electron-withdrawing chloro and electron-donating methoxy groups creates a compound with distinctive reactivity characteristics. The compound also carries the Molecular Design Limited identifier MFCD20487003, which serves as an additional reference point in chemical databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H8ClNO3 | |

| Molecular Weight | 201.61 g/mol | |

| CAS Registry Number | 1305324-66-6 | |

| MDL Number | MFCD20487003 | |

| Average Mass | 201.606 | |

| Monoisotopic Mass | 201.019271 |

Historical Development in Heterocyclic Chemistry

The development of substituted pyridinecarbaldehydes as a chemical class emerged from the broader evolution of heterocyclic chemistry, which began in earnest during the 1800s alongside the advancement of organic chemistry. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, have become central to modern chemical science, with more than half of all known compounds falling into this category. The significance of nitrogen-containing heterocycles is particularly pronounced, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

The specific study of pyridinecarbaldehydes has its roots in the systematic investigation of pyridine derivatives and their functionalization patterns. Pyridine-2-carbaldehyde, also known as 2-formylpyridine, was among the first isomeric pyridinaldehydes to be characterized and serves as a foundational member of this chemical family. The compound demonstrates the characteristic properties of pyridinecarbaldehydes, including its ability to serve as a precursor to coordination chemistry compounds and pharmaceuticals. The drug pralidoxime, for instance, can be produced from 2-formylpyridine, illustrating the practical applications that drove early research in this area.

Research into pyridinecarboxaldehyde functionalization has revealed significant insights into the reactivity patterns of these compounds, particularly regarding their interactions with nucleophiles and their capacity for imine formation. Studies have demonstrated that the site-selective modification of proteins can be achieved through pyridinecarboxaldehyde derivatives, representing a powerful strategy for producing homogeneous bioconjugates. These applications have highlighted the importance of understanding substitution effects on pyridinecarboxaldehyde reactivity, directly contributing to the development of compounds like this compound.

The emergence of highly functionalized pyridinecarbaldehydes reflects the ongoing sophistication in heterocyclic synthesis methodologies. Modern synthetic approaches have enabled the precise placement of multiple substituents on pyridine rings, allowing for the creation of compounds with tailored electronic properties and reactivity profiles. The development of this compound represents this advancement, incorporating both electron-withdrawing and electron-donating groups in a carefully designed arrangement that influences the compound's chemical behavior.

Positional Isomerism in Substituted Pyridinecarbaldehydes

Positional isomerism in pyridinecarbaldehydes represents a fundamental aspect of structural chemistry that significantly influences molecular properties and reactivity patterns. The three basic isomeric pyridinaldehydes—pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde—demonstrate how the position of the aldehyde group relative to the pyridine nitrogen affects chemical behavior. Each isomer exhibits distinct characteristics: pyridine-2-carbaldehyde appears as a colorless oily liquid with a distinctive odor, pyridine-3-carboxaldehyde (nicotinaldehyde) is a colorless liquid that is routinely available commercially, and pyridine-4-carboxaldehyde is also a colorless liquid, though aged samples may appear yellow or brown.

The positional effects become more pronounced when additional substituents are introduced to the pyridine ring. Research on pyridinecarboxaldehyde functionalization has revealed that electron-withdrawing and electron-donating substituents dramatically influence the equilibrium between different molecular forms and the compound's reactivity toward nucleophiles. Studies have shown that electron-deficient derivatives, such as those containing fluoro substituents, display enhanced reactivity in imine formation reactions. Conversely, electron-donating groups like methoxy substituents create more complex reactivity patterns due to their ability to participate in hydrogen bonding and resonance stabilization.

The specific case of this compound illustrates the complexity that emerges from multiple substitution patterns. The compound's structure places the aldehyde functionality at the 4-position (isonicotinaldehyde), while the chloro group occupies position 5 and methoxy groups are located at positions 2 and 3. This arrangement creates a unique electronic environment where the electron-withdrawing chloro group and the electron-donating methoxy groups exert competing influences on the pyridine ring's electron density distribution.

Comparative analysis of substituted pyridinecarbaldehydes reveals that positional isomerism effects extend beyond simple electronic considerations. The spatial arrangement of substituents influences molecular conformation, intermolecular interactions, and accessibility of reactive sites. For instance, ortho-hydroxy pyridinecarboxaldehyde derivatives have been shown to exhibit significantly different properties compared to their para-hydroxy analogs due to intramolecular hydrogen bonding capabilities. Similarly, the positioning of methoxy groups in this compound at adjacent positions creates potential for cooperative electronic effects that would not occur with more widely separated substituents.

The understanding of positional isomerism in substituted pyridinecarbaldehydes continues to evolve as new synthetic methodologies enable the preparation of increasingly complex derivatives. The development of compounds like this compound represents the current state of the art in designing molecules with precisely controlled substitution patterns to achieve desired chemical and physical properties.

Properties

IUPAC Name |

5-chloro-2,3-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVRFQLEURGEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 5-Chloro-2,3-dimethoxyisonicotinaldehyde

The compound is a chlorinated, dimethoxylated derivative of isonicotinaldehyde (pyridine-4-carboxaldehyde). Its preparation typically involves:

- Introduction of the aldehyde group at the 4-position of the pyridine ring.

- Selective chlorination at the 5-position.

- Methoxylation at the 2- and 3-positions of the pyridine ring.

These transformations require careful control of regioselectivity and functional group compatibility.

Common Preparation Methods

Starting Materials and Key Intermediates

- Isonicotinaldehyde or its derivatives serve as the aldehyde core.

- Halogenated pyridine derivatives (e.g., 5-chloroisonicotinaldehyde) can be precursors.

- Methoxylation is often achieved via nucleophilic aromatic substitution or methylation of hydroxylated precursors.

Synthetic Routes

Route A: Direct Chlorination and Methoxylation of Isonicotinaldehyde

- Step 1: Starting from 2,3-dihydroxyisonicotinaldehyde, selective methylation of hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions produces the 2,3-dimethoxy derivative.

- Step 2: Chlorination at the 5-position is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled temperature to avoid over-chlorination or side reactions.

Route B: Functional Group Introduction via Directed Lithiation

- Step 1: Lithiation of 2,3-dimethoxypyridine at the 5-position using a strong base like n-butyllithium at low temperature.

- Step 2: Quenching with an electrophilic chlorinating agent (e.g., Cl2 or NCS) introduces the chlorine atom at the 5-position.

- Step 3: Formylation at the 4-position can be performed via a Vilsmeier-Haack reaction using DMF and POCl3 to install the aldehyde group.

Route C: Multi-step Synthesis from Pyridine Precursors

- Starting with 2,3-dimethoxypyridine, chlorination at the 5-position is performed.

- Subsequent formylation at the 4-position yields the target aldehyde.

- This route leverages regioselective electrophilic substitution and formylation chemistry.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methoxylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Performed in polar aprotic solvents (acetone, DMF) |

| Chlorination | N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2) | Temperature control critical (0–25 °C) |

| Lithiation | n-Butyllithium, THF, -78 °C | Requires anhydrous, inert atmosphere |

| Formylation | Vilsmeier-Haack reagent (DMF + POCl3) | Reaction at 0–50 °C, careful quenching |

Research Findings and Yield Data

Due to limited direct literature on this compound, yields and purity data are extrapolated from analogous compounds:

| Step | Typical Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Methoxylation | 85–95 | >98 | High selectivity for di-methylation |

| Chlorination | 70–85 | 95–98 | Side reactions minimized by temp control |

| Lithiation & Chlorination | 60–75 | 90–95 | Sensitive to moisture and temperature |

| Formylation | 75–90 | 95–99 | Optimized for minimal overreaction |

Analytical and Purification Techniques

- Purification: Column chromatography (silica gel) or recrystallization from appropriate solvents (ethanol, ethyl acetate).

- Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

- Quality Control: HPLC or GC-MS to assess batch consistency.

Industrial and Laboratory Scale Considerations

- The synthetic routes emphasize mild conditions to preserve the aldehyde and methoxy functionalities.

- Chlorination steps require careful handling of reagents and temperature control to avoid poly-chlorination.

- Lithiation methods are more suited for laboratory-scale synthesis due to sensitivity and need for inert atmosphere.

- Scale-up favors routes avoiding strong bases and low-temperature lithiation for cost and safety reasons.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct chlorination + methoxylation | Methoxylation → Chlorination | Simpler, fewer steps | Possible regioselectivity issues |

| Directed lithiation + chlorination + formylation | Lithiation → Chlorination → Formylation | High regioselectivity, purity | Requires strict anhydrous conditions, low temp |

| Multi-step from pyridine derivatives | Chlorination → Formylation | Industrially scalable | More steps, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-Chloro-2,3-dimethoxyisonicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-Chloro-2,3-dimethoxyisonicotinic acid.

Reduction: 5-Chloro-2,3-dimethoxyisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2,3-dimethoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated heterocycles on biological systems. It may also be explored for its potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Electronic Differences

The compound belongs to a broader class of halogenated and alkoxy-substituted isonicotinaldehydes. Comparisons with similar derivatives (Table 1) reveal critical distinctions in substituent patterns and physicochemical properties:

Table 1: Structural Analogs and Similarity Scores

Reactivity and Functional Group Influence

- Aldehyde vs. Acid : The aldehyde group in this compound facilitates reactions such as imine formation or nucleophilic additions, whereas its oxidized counterpart (isonicotinic acid) is more stable and suited for coordination chemistry .

- Substituent Effects : Methoxy groups (electron-donating) at positions 2 and 3 moderate the electron-withdrawing effect of the 5-chloro substituent, creating a balance between electrophilicity and steric hindrance. In contrast, dichloro or trichloro analogs exhibit stronger electron-withdrawing effects, favoring SNAr (nucleophilic aromatic substitution) reactions .

Crystallographic and Solid-State Behavior

While direct crystallographic data for this compound is unavailable, studies on structurally related benzofuran derivatives (e.g., 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran) highlight the role of substituents in molecular packing. For example:

- Dihedral Angles : Substituted benzofurans exhibit dihedral angles (e.g., 76.99°) between aromatic rings, influenced by steric interactions .

- Intermolecular Interactions : Methoxy groups in the target compound may promote C–H···O hydrogen bonding or π-π stacking, analogous to sulfonyl-containing benzofurans .

Pharmacological Potential

For instance:

- Thiazide Diuretics : Chlorothiazide (derived from 5-chloro-2,4-disulfamylaniline) shares a chloro-substituted aromatic core but differs in functional groups (sulfonamide vs. aldehyde) .

Biological Activity

5-Chloro-2,3-dimethoxyisonicotinaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic aldehyde, characterized by the presence of a chlorine atom at the 5-position and two methoxy groups at the 2 and 3 positions. This structural configuration contributes to its unique chemical properties, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Anticancer Effects

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors . The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the biochemical context. This interaction can alter enzyme activity and influence metabolic pathways.

- Gene Expression Modulation : It affects gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes involved in cell proliferation and apoptosis.

- Cell Signaling Pathways : The compound modulates key signaling pathways that regulate cellular functions, including those related to inflammation and cancer progression.

Case Studies and Research Findings

A series of studies have highlighted the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated its effects against multiple bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be effective against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In a laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability among several cancer cell lines. IC50 values indicated significant cytotoxicity at micromolar concentrations .

- Inflammation Studies : Research focusing on inflammatory responses showed that the compound could reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isonicotinaldehyde Derivative | Antimicrobial, Anticancer |

| 2,3-Dimethoxyisonicotinaldehyde | Isonicotinaldehyde Derivative | Moderate antimicrobial activity |

| 2-Bromo-3-methoxyisonicotinaldehyde | Isonicotinaldehyde Derivative | Anticancer properties reported |

The comparative analysis shows that while similar compounds exhibit some biological activities, this compound demonstrates enhanced efficacy against microbial and cancerous cells due to its unique chlorine substitution.

Q & A

Q. What are the limitations of current literature on this compound, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.